![molecular formula C14H19N3O B11730401 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730401.png)
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch Reaktion von Hydrazin mit einem β-Diketon unter sauren Bedingungen erreicht werden.
Alkylierung: Der Pyrazolring wird dann unter Verwendung von Isopropylbromid in Gegenwart einer Base wie Kaliumcarbonat alkyliert.
Aminomethylierung: Das alkylierte Pyrazol wird mit Formaldehyd und einem sekundären Amin umgesetzt, um die Aminomethylgruppe einzuführen.
Phenolkopplung: Schließlich wird das aminomethylierte Pyrazol unter basischen Bedingungen mit einem Phenolderivat gekoppelt, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einem Chinon oxidiert werden.
Reduktion: Der Pyrazolring kann unter Hydrierungsbedingungen unter Verwendung eines Katalysators wie Palladium auf Kohlenstoff reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, saure oder basische Bedingungen.
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff-Katalysator.
Substitution: Alkylhalogenide, Basen wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Reduzierte Pyrazolderivate.
Substitution: Alkylierte Aminoderivate.
Wissenschaftliche Forschungsanwendungen
3-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Herstellung von Polymeren, Klebstoffen und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen:
Molekulare Ziele: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren.
Beteiligte Signalwege: Sie kann je nach ihrer spezifischen Bioaktivität Signalwege beeinflussen, die mit Entzündungen, Zellproliferation oder Apoptose zusammenhängen.
Wirkmechanismus
The mechanism of action of 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Methyl-2,4-di(propan-2-yl)phenol
- 1-Methyl-3-phenylpropylamin
- Aminomethylpropanol
Einzigartigkeit
3-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol ist aufgrund seiner Kombination aus einer Phenolgruppe, einem Pyrazolring und einer Aminomethyl-Verknüpfung einzigartig. Diese strukturelle Anordnung verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht üblich sind.
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
3-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17-9-14(11(3)16-17)15-8-12-5-4-6-13(18)7-12/h4-7,9-10,15,18H,8H2,1-3H3 |
InChI-Schlüssel |
XPQNXFRTXXJXRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


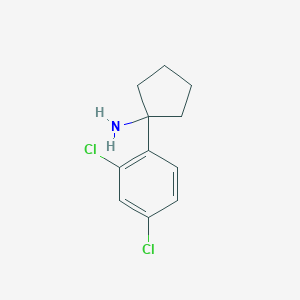
![O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11730328.png)

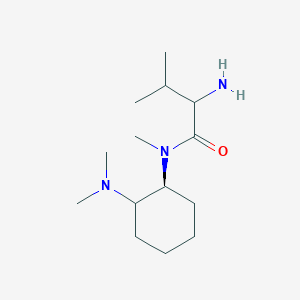
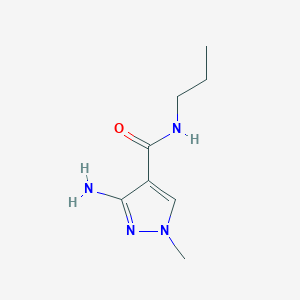
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11730356.png)
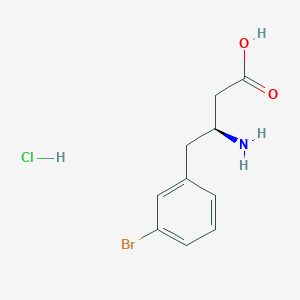

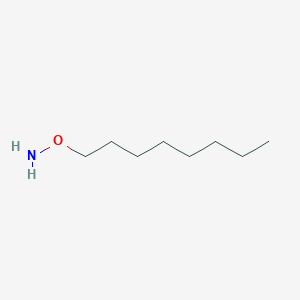
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
![3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)
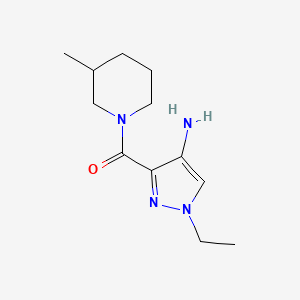
![(1S,4S)-2-(4-nitrophenyl)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11730416.png)

